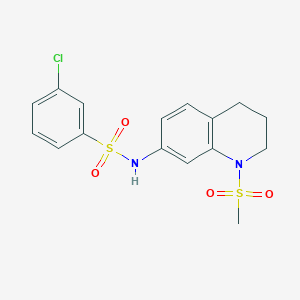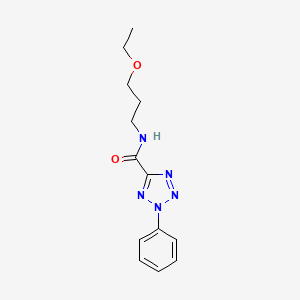
Decahydroisoquinolin-4a-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydroisoquinolin-4a-ol: is a heterocyclic organic compound with the molecular formula C9H17NO. It is a derivative of isoquinoline, characterized by a fully saturated ring system and a hydroxyl group at the 4a position.
准备方法
Synthetic Routes and Reaction Conditions: Decahydroisoquinolin-4a-ol can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline derivatives under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and hydrogen flow rate, further enhances the efficiency of the process .
化学反应分析
Types of Reactions: Decahydroisoquinolin-4a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, inert atmosphere.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halides, ethers.
科学研究应用
Chemistry: Decahydroisoquinolin-4a-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with various biological targets, making them useful in drug discovery and development .
Medicine: this compound and its derivatives have shown promise in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Their ability to modulate neurotransmitter systems and protect neuronal cells makes them potential candidates for therapeutic applications .
Industry: In the industrial sector, this compound is used as a precursor in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of decahydroisoquinolin-4a-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the 4a position allows the compound to form hydrogen bonds with active sites, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
- Octahydroisoquinolin-4a-ol
- 1-(2-Methoxyphenyl)decahydroisoquinolin-4a-ol
- 1-(Benzo[d][1,3]dioxol-5-yl)this compound
Uniqueness: this compound is unique due to its fully saturated ring system and the presence of a hydroxyl group at the 4a position. This structural feature imparts distinct chemical and biological properties, differentiating it from other isoquinoline derivatives. The compound’s stability, reactivity, and potential for diverse applications make it a valuable subject of study in various scientific fields .
属性
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)7-10-6-5-9/h8,10-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPJOSXNCXEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNCC2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2747123.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)
![2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile](/img/structure/B2747129.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)





![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/new.no-structure.jpg)

